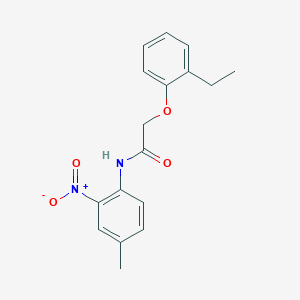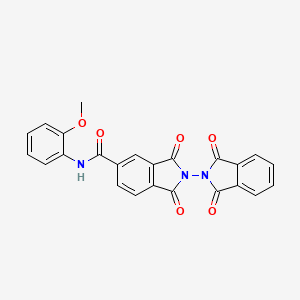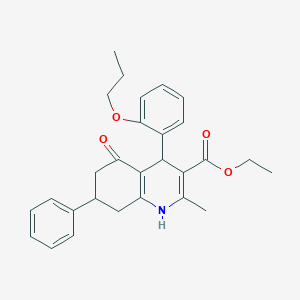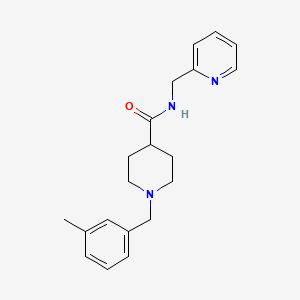
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as “EMPA” is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of amide derivatives and has been found to possess several biological activities that make it a promising candidate for further research.
作用機序
The exact mechanism of action of EMPA is not fully understood. However, it has been proposed that EMPA exerts its biological effects through the modulation of various signaling pathways in the body. It has been found to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
EMPA has been found to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). EMPA has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD).
実験室実験の利点と制限
EMPA has several advantages for use in laboratory experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar biological activities. However, EMPA has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on EMPA. One potential area of study is its potential application in the treatment of cancer. EMPA has been found to possess anti-cancer properties and has been shown to inhibit the growth and proliferation of cancer cells. Another potential area of study is its potential application in the treatment of neurodegenerative disorders, such as Alzheimer’s disease. EMPA has been found to possess neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer’s disease. Finally, further research is needed to fully understand the mechanism of action of EMPA and to identify potential targets for its therapeutic use.
Conclusion:
In conclusion, EMPA is a promising compound with several potential therapeutic applications. It possesses antioxidant, anti-inflammatory, and analgesic properties, which make it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, EMPA represents a promising avenue for future research in the field of medicine.
合成法
The synthesis of EMPA involves the reaction of 2-(2-ethylphenoxy) acetic acid with 4-methyl-2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and yields a pure product that can be further characterized using various analytical techniques.
科学的研究の応用
EMPA has been extensively studied for its potential application in the field of medicine. It has been found to possess antioxidant, anti-inflammatory, and analgesic properties, which make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-13-6-4-5-7-16(13)23-11-17(20)18-14-9-8-12(2)10-15(14)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNCHDYFBIKBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383133 |
Source


|
| Record name | ST50196027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4158-20-7 |
Source


|
| Record name | ST50196027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4924725.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine](/img/structure/B4924728.png)
![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B4924735.png)
![2-methyl-7-{(6-methyl-2-pyridinyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4924752.png)
![4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4924758.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B4924775.png)


![2-[(3-methoxyphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4924789.png)
![N-{1-[1-(2-chloro-3,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4924796.png)
![1-(3-chlorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B4924798.png)
![2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4924805.png)
![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4924813.png)